molecular formula C16H27N3O2 B12999621 tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B12999621
M. Wt: 293.40 g/mol
InChI Key: MCKHMYHXXJWZBO-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached to the methylene bridge at position 3 of the pyridine ring. The pyridine core is substituted with a methyl group at position 4 and a tert-butylamino group at position 4.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

tert-butyl N-[[6-(tert-butylamino)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H27N3O2/c1-11-8-13(19-15(2,3)4)17-9-12(11)10-18-14(20)21-16(5,6)7/h8-9H,10H2,1-7H3,(H,17,19)(H,18,20)

InChI Key

MCKHMYHXXJWZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Reagents & Conditions Outcome
1 Amination of pyridine Introduction of tert-butylamino group at 6-position via nucleophilic substitution or reductive amination Formation of 6-(tert-butylamino)-4-methylpyridine derivative
2 Protection of amine Reaction with tert-butyl chloroformate in presence of base (e.g., triethylamine) Formation of tert-butyl carbamate protecting group on amine
3 Methylene bridge formation Reductive amination using paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) or similar solvent Attachment of methylene linker to pyridine ring at 3-position
4 Purification Silica gel chromatography or reverse phase flash chromatography Isolation of pure tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate

Representative Experimental Procedure

  • A mixture of the amine precursor (e.g., tert-butyl (6-methylpiperidin-3-yl)carbamate analog) is combined with paraformaldehyde and sodium triacetoxyborohydride in DCE.
  • The reaction is stirred at ambient temperature overnight to allow reductive amination.
  • After completion, the reaction mixture is treated with 4 N HCl in 1,4-dioxane to remove excess reagents and facilitate workup.
  • Volatiles are removed under vacuum, and the residue is purified by chromatography to yield the target carbamate compound.

Reaction Conditions and Yields

Parameter Details
Solvent Dichloroethane (DCE), Dimethylformamide (DMF) for coupling steps
Temperature Ambient temperature (20–25 °C) for reductive amination; room temperature for carbamate formation
Reaction Time 12–24 hours for reductive amination; 30 minutes to several hours for carbamate protection
Base Triethylamine or DIPEA (N,N-Diisopropylethylamine) to neutralize acids and promote carbamate formation
Purification Silica gel chromatography or reverse phase flash chromatography
Typical Yield 50–80% depending on step and scale

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress.
  • Purification is typically achieved by silica gel chromatography using gradients of methanol in dichloromethane or reverse phase chromatography.
  • Final product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Amination tert-butylamine, pyridine derivative RT, solvent (DMF) 70–85 Selective substitution at 6-position
2 Carbamate protection tert-butyl chloroformate, base (TEA) RT, 30 min 75–90 Formation of Boc-protected amine
3 Reductive amination Paraformaldehyde, sodium triacetoxyborohydride RT, overnight 50–80 Methylene bridge formation at 3-position
4 Purification Silica gel chromatography N/A N/A Essential for isolating pure compound

Research Findings and Optimization Notes

  • The use of sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
  • The tert-butyl carbamate protecting group is stable under the reaction conditions and can be removed later if needed by acid treatment.
  • Reaction monitoring by LC-MS ensures high purity and identification of intermediates.
  • Solvent choice impacts yield and purity; DMF and DCE are commonly used for their solubilizing properties.
  • Purification by reverse phase chromatography is effective for removing polar impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert antimicrobial effects against various pathogens .
  • Antimalarial Properties : Similar compounds have been studied for their efficacy against Plasmodium falciparum, the causative agent of malaria. The structural similarities suggest that this compound may also demonstrate antimalarial activity, warranting further investigation .
  • Neuropharmacological Effects : Compounds containing pyridine rings are known to influence neurotransmitter systems. This compound's potential neuroprotective effects could be explored in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy explored the activity of similar pyridine derivatives against Staphylococcus aureus. The findings indicated that modifications in the amino group significantly enhanced antimicrobial potency, suggesting that this compound could be developed as a novel antimicrobial agent .

Case Study 2: Antimalarial Activity

In another research effort, a series of aminomethylphenol compounds were synthesized and tested against various strains of Plasmodium falciparum. The results showed that structural modifications led to varying degrees of inhibitory concentrations, indicating that similar modifications in this compound might yield promising antimalarial candidates .

Case Study 3: Neuropharmacological Potential

Research on pyridine-based compounds has demonstrated their ability to modulate neurotransmitter receptors. A recent study investigated the effects of these compounds on dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia. This opens avenues for exploring this compound in neuropharmacology .

Mechanism of Action

The mechanism by which tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl group and the carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-methyl, 6-(tert-butylamino) C₁₆H₂₅N₃O₂* 291.39† Hypothesized higher basicity due to tert-butylamino group; potential PROTAC intermediate.
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate (1073182-78-1) 4-methyl, 6-chloro C₁₁H₁₅ClN₂O₂ 242.70 pKa: 12.06 (predicted); used in cross-coupling reactions for drug scaffolds.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (1142192-48-0) 2-chloro, 6-bromo C₁₁H₁₄BrClN₂O₂ 321.60 High molecular weight; priced at $400/g (1 g); halogenated sites enable Suzuki couplings.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-methoxy, 6-methoxy C₁₃H₁₈N₂O₄ 266.29 Electron-rich pyridine; potential solubility enhancer in CNS-targeting agents.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy C₁₂H₁₈N₂O₄ 254.28 Polar substituents may improve aqueous solubility; scaffold for prodrugs.

*Assumed based on substituents. †Calculated based on molecular formula.

Biological Activity

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound belonging to the class of carbamates. Its molecular structure, featuring a pyridine derivative with a tert-butyl group, suggests potential pharmacological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C16H27N3O2
  • Molecular Weight : 293.40 g/mol

The presence of the tert-butyl group enhances the compound's lipophilicity, which can significantly influence its bioavailability and pharmacokinetics in biological systems.

Research indicates that compounds with pyridine rings often exhibit a range of pharmacological properties. The specific mechanism of action for this compound may involve interactions with various biological targets, including enzymes and receptors relevant in neurological and metabolic pathways.

In Vitro Studies

In vitro studies on similar pyridine derivatives have shown that they can act as inhibitors for certain enzymes involved in neurodegenerative diseases. For instance, related compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are critical targets for Alzheimer's disease treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
LacosamidePyridine derivativeAnticonvulsant; similar carbamate structure but without tert-butyl group.
4-MethylpyridineSimple pyridineBasic structure lacking amino or carbamate functionalities; precursor in synthesis.
N-Boc-protected aminesVariousCommonly used in peptide synthesis; similar protecting group but varies in amino acid composition.

The unique combination of structural elements in this compound may enhance its biological activity compared to these compounds.

Case Studies

While specific case studies on this compound are scarce, research into similar compounds provides insights into potential applications:

  • Neuroprotective Effects : A study on a closely related compound showed moderate protective effects against Aβ-induced cell death in astrocytes, highlighting its potential use in treating neurodegenerative conditions .
  • Antioxidant Activity : Research indicated that certain pyridine derivatives could mitigate oxidative stress by reducing malondialdehyde (MDA) levels and enhancing glutathione (GSH) levels in animal models .

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